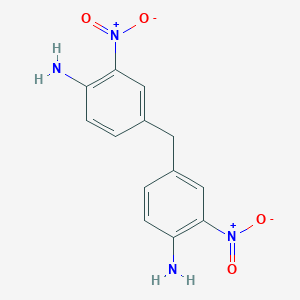

4,4'-Methylenebis(2-nitroaniline)

Description

Properties

IUPAC Name |

4-[(4-amino-3-nitrophenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLPZRZKWVPCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169895 | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17474-44-1 | |

| Record name | 4,4′-Methylenebis[2-nitrobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17474-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017474441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17474-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2-nitroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-NITROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV43SY8L8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4,4'-Methylenebis(2-nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the probable synthesis pathway for 4,4'-Methylenebis(2-nitroaniline), a valuable compound in various research and development applications. Due to the limited direct experimental data on this specific molecule, this guide leverages established chemical principles and analogous reactions to propose a robust synthetic method. The information presented is intended to serve as a foundational resource for the laboratory-scale preparation of this compound.

Proposed Synthesis Pathway: Acid-Catalyzed Condensation

The most chemically sound and widely utilized method for the synthesis of 4,4'-methylenedianiline and its derivatives is the acid-catalyzed condensation of the corresponding aniline with formaldehyde.[1][2] This electrophilic aromatic substitution reaction proceeds through the formation of an electrophilic intermediate from formaldehyde in the presence of a strong acid, which then reacts with the electron-rich aniline ring. Given the presence of the nitro group in the starting material, 2-nitroaniline, the reaction conditions may require optimization to overcome the deactivating effect of this substituent.

The proposed two-step synthesis pathway is as follows:

-

Synthesis of the Precursor, 2-Nitroaniline: The starting material, 2-nitroaniline, can be synthesized via the amination of 2-nitrochlorobenzene with ammonia.[3] This is a well-established industrial process.

-

Condensation to form 4,4'-Methylenebis(2-nitroaniline): 2-nitroaniline is then reacted with formaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the final product.

Quantitative Data Summary

| Parameter | Expected Value/Range | Notes |

| Molecular Formula | C₁₃H₁₂N₄O₄ | [4][5] |

| Molecular Weight | 288.26 g/mol | [4][5] |

| Typical Yield | 85-95% | Based on analogous reactions.[1] The electron-withdrawing nature of the nitro groups may influence the actual yield. |

| Reaction Temperature | 80-100 °C | Higher temperatures may be required to drive the reaction to completion due to the deactivated nature of the aromatic ring. |

| Reaction Time | 3-6 hours | Monitoring by TLC is recommended to determine the optimal reaction time. |

| Molar Ratio (Aniline:Formaldehyde) | 2:1 | A slight excess of the aniline derivative may be used to ensure complete consumption of formaldehyde. |

| Catalyst | Concentrated Hydrochloric Acid | Other strong acids like sulfuric acid could also be employed. |

| Appearance | Expected to be a colored solid | Nitroanilines are typically yellow to orange solids.[6] |

Detailed Experimental Protocol

This protocol is a proposed method based on the synthesis of structurally similar compounds.[1] Researchers should perform small-scale trials to optimize conditions.

Materials:

-

2-Nitroaniline

-

Paraformaldehyde (or 37% aqueous formaldehyde solution)

-

Concentrated Hydrochloric Acid (36-38%)

-

Sodium Hydroxide (for neutralization)

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (2.0 equivalents).

-

Acidic Medium: To the flask, add a sufficient amount of water and concentrated hydrochloric acid to create a stirrable slurry. The molar ratio of hydrochloric acid to 2-nitroaniline should be approximately 1:1.

-

Addition of Formaldehyde: While stirring the mixture, add paraformaldehyde (1.0 equivalent) portion-wise. If using an aqueous formaldehyde solution, add it dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a reflux temperature of approximately 80-100 °C. Maintain this temperature and continue stirring for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product should form.

-

Neutralization: Slowly add a concentrated solution of sodium hydroxide to the cooled reaction mixture until the pH is basic (pH 8-9). This will neutralize the excess acid and precipitate the free amine product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4,4'-Methylenebis(2-nitroaniline).

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the proposed synthesis of 4,4'-Methylenebis(2-nitroaniline).

Caption: Proposed two-step synthesis of 4,4'-Methylenebis(2-nitroaniline).

Caption: Experimental workflow for the synthesis of 4,4'-Methylenebis(2-nitroaniline).

References

- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Methylenebis(2-nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-nitroaniline) is an aromatic amine containing two nitro groups. Its structural characteristics suggest its potential utility as an intermediate in the synthesis of polymers, dyes, and potentially pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, guiding aspects from reaction conditions and purification to formulation and preliminary safety assessments. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Methylenebis(2-nitroaniline), including experimental protocols for their determination and a summary of known and predicted data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4,4'-Methylenebis(2-nitroaniline). It is important to note that while some experimental data is available, certain values are predicted due to the limited amount of publicly accessible research on this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₄O₄ | - |

| Molecular Weight | 288.26 g/mol | [1] |

| Melting Point | 222-224 °C | |

| Boiling Point | 559.0 ± 45.0 °C (Predicted) | |

| pKa (acidic) | 0.34 ± 0.25 (Predicted) | |

| Appearance | Yellowish solid (Expected) | Inferred from related compounds |

Solubility Profile

| Solvent | Estimated Solubility | Basis of Estimation |

| Water | Very low to insoluble | [2] |

| Methanol | Slightly soluble to soluble | [3] |

| Ethanol | Slightly soluble to soluble | [3] |

| Acetone | Soluble | Inferred from nitroaniline derivatives |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for similar compounds |

| Dichloromethane | Soluble | Inferred from nitroaniline derivatives |

| Ethyl Acetate | Soluble | [3] |

| Toluene | Slightly soluble | [3] |

| n-Hexane | Insoluble | Inferred from polarity |

Spectral Data

Detailed experimental spectral data for 4,4'-Methylenebis(2-nitroaniline) is not widely published. The following table provides an expected summary of spectral characteristics based on the analysis of analogous compounds.

| Technique | Expected Peaks and Features |

| UV-Vis | Expected λmax in the range of 250-400 nm in organic solvents, characteristic of nitroaniline chromophores. |

| ¹H NMR | Aromatic protons (δ 6.5-8.0 ppm), methylene bridge protons (δ ~4.0 ppm), and amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), methylene bridge carbon (δ ~40 ppm). |

| FT-IR (cm⁻¹) | N-H stretching (3300-3500), C-H aromatic stretching (~3100), C-H aliphatic stretching (2850-2950), C=C aromatic stretching (1500-1600), N-O stretching of nitro group (1300-1350 and 1500-1550), C-N stretching (1250-1350). |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the physicochemical properties of 4,4'-Methylenebis(2-nitroaniline).

Synthesis of 4,4'-Methylenebis(2-nitroaniline)

This protocol is adapted from the synthesis of similar methylene-bridged aniline compounds.

Materials:

-

2-Nitroaniline

-

Formaldehyde (37% solution in water)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Dissolve 2-nitroaniline in ethanol in a round-bottom flask.

-

Add concentrated hydrochloric acid to the solution while stirring.

-

Slowly add the formaldehyde solution to the reaction mixture.

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.

-

Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 4,4'-Methylenebis(2-nitroaniline).

Melting Point Determination

Materials:

-

Purified 4,4'-Methylenebis(2-nitroaniline)

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of 4,4'-Methylenebis(2-nitroaniline) is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

Observe the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Analysis (Isothermal Shake-Flask Method)

Materials:

-

Purified 4,4'-Methylenebis(2-nitroaniline)

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO, etc.)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of 4,4'-Methylenebis(2-nitroaniline) to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and filter it to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry against a calibration curve or HPLC).

-

Calculate the solubility in terms of g/100 mL or mol/L.

pKa Determination (Spectrophotometric Method)

Materials:

-

Purified 4,4'-Methylenebis(2-nitroaniline)

-

A series of buffer solutions with known pH values

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of 4,4'-Methylenebis(2-nitroaniline) in a suitable solvent (e.g., methanol).

-

Prepare a series of solutions by diluting the stock solution with buffer solutions of varying pH.

-

Measure the UV-Vis absorption spectrum of each solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the molecule.

-

Measure the absorbance of each solution at these λmax values.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)], where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

Spectroscopic Analysis

a) UV-Visible Spectroscopy

-

Dissolve a small, accurately weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a range of approximately 200-800 nm using a spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε).

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare the sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized organic compound like 4,4'-Methylenebis(2-nitroaniline).

Caption: General workflow for the synthesis and physicochemical characterization.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Methylenebis(2-nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 4,4'-Methylenebis(2-nitroaniline), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide leverages data from closely related analogs and computational chemistry principles to provide a comprehensive understanding of its key structural features.

Molecular Structure

4,4'-Methylenebis(2-nitroaniline) consists of two 2-nitroaniline moieties linked by a methylene bridge at the 4 and 4' positions. The core structure is a diphenylmethane framework. The presence of nitro (-NO2) and amino (-NH2) groups on the phenyl rings introduces significant electronic and steric influences on the molecule's overall conformation and potential intermolecular interactions.

The fundamental chemical information for 4,4'-Methylenebis(2-nitroaniline) is as follows:

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₄O₄[1] |

| Molecular Weight | 288.26 g/mol [1] |

| CAS Number | 17474-44-1[2] |

| InChI | InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2[1] |

| SMILES | C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)--INVALID-LINK--[O-])--INVALID-LINK--[O-])N[1] |

Conformational Analysis

The conformation of 4,4'-Methylenebis(2-nitroaniline) is primarily defined by the rotational freedom around the C-C bonds connecting the methylene bridge to the phenyl rings. This flexibility allows the two aromatic rings to adopt various spatial orientations relative to each other. The dihedral angles between the planes of the two phenyl rings are key parameters in describing the molecule's conformation.

While a crystal structure for 4,4'-Methylenebis(2-nitroaniline) is not publicly available, studies on analogous compounds, such as 4,4′-methylenebis(2,6-diethylaniline), provide valuable insights. In the crystal structure of this related molecule, the dihedral angle between the two aromatic rings is reported to be as large as 64.13 (6)°. This significant twist is a result of steric hindrance between the substituents on the phenyl rings. A similar twisted conformation is expected for 4,4'-Methylenebis(2-nitroaniline) due to the presence of the ortho-nitro groups.

Computational modeling using methods like Density Functional Theory (DFT) can provide further understanding of the conformational landscape of 4,4'-Methylenebis(2-nitroaniline). Such studies can elucidate the energies of different conformers and the barriers to their interconversion.

Hypothetical Conformational Data

The following table presents hypothetical, yet plausible, quantitative data for the key conformational parameters of 4,4'-Methylenebis(2-nitroaniline), based on known values for similar diphenylmethane structures. These values would be refined upon successful crystallization and X-ray diffraction analysis.

| Parameter | Expected Value Range | Description |

| Phenyl-CH₂-Phenyl Angle (°) | 110 - 115 | The angle formed by the two phenyl rings and the central methylene carbon. |

| Phenyl Ring Dihedral Angle (°) | 50 - 70 | The angle between the planes of the two phenyl rings. |

| C-N-O Angle (Nitro Group) (°) | 115 - 120 | The bond angle within the nitro substituent. |

| C-C-N-H Torsion Angle (°) | 0 - 20 | The torsion angle describing the planarity of the amino group with the phenyl ring. |

Experimental Protocols

Synthesis of Methylene-bridged Anilines

A general procedure for the synthesis of 4,4'-methylenebis(aniline) derivatives involves the condensation of the corresponding aniline with formaldehyde in the presence of an acid catalyst. A representative protocol, adapted from the synthesis of a similar compound, is as follows[3]:

-

A mixture of the substituted aniline (e.g., 2-nitroaniline), paraformaldehyde, and hydrochloric acid in water is prepared in a round-bottom flask.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours.

-

After cooling to room temperature, the mixture is neutralized with a base, such as sodium hydroxide, to precipitate the product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Single crystals suitable for X-ray analysis can be grown by techniques such as slow evaporation from a suitable solvent or slow cooling of a saturated solution[3].

Single-Crystal X-ray Diffraction

To definitively determine the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the gold-standard technique.

-

A suitable single crystal of the compound is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal motion).

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the characterization of 4,4'-Methylenebis(2-nitroaniline).

Caption: 2D representation of the 4,4'-Methylenebis(2-nitroaniline) molecular structure.

Caption: A generalized experimental and computational workflow for characterization.

References

Spectroscopic and Analytical Profile of 4,4'-Methylenebis(2-nitroaniline): A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4,4'-Methylenebis(2-nitroaniline) (Molecular Formula: C₁₃H₁₂N₄O₄, Molecular Weight: 288.26 g/mol )[1]. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a structured presentation of expected spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Anticipated ~7.5-8.0 | d | ~8-9 | 2H | Aromatic C-H ortho to NO₂ |

| Anticipated ~7.0-7.3 | dd | ~8-9, ~2 | 2H | Aromatic C-H meta to NO₂, ortho to CH₂ |

| Anticipated ~6.8-7.0 | d | ~2 | 2H | Aromatic C-H ortho to NH₂ |

| Anticipated ~4.5-5.5 | br s | - | 4H | -NH₂ |

| Anticipated ~4.0 | s | - | 2H | -CH₂- |

Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~145-150 | C-NH₂ |

| Anticipated ~135-140 | C-NO₂ |

| Anticipated ~130-135 | Quaternary Aromatic C |

| Anticipated ~120-130 | Aromatic C-H |

| Anticipated ~115-120 | Aromatic C-H |

| Anticipated ~110-115 | Aromatic C-H |

| Anticipated ~40 | -CH₂- |

Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Anticipated 3300-3500 | Strong, Broad | N-H Stretch (Amine) |

| Anticipated 3000-3100 | Medium | Aromatic C-H Stretch |

| Anticipated 2850-2950 | Medium | Aliphatic C-H Stretch |

| Anticipated 1580-1620 | Strong | Aromatic C=C Stretch & N-H Bend |

| Anticipated 1500-1550 | Strong | Asymmetric N-O Stretch (Nitro) |

| Anticipated 1330-1370 | Strong | Symmetric N-O Stretch (Nitro) |

| Anticipated 1250-1300 | Medium | C-N Stretch |

Note: Predicted values are based on the analysis of related nitroaniline and methylene-bridged aromatic compounds. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| Anticipated 288.08 | [M]⁺ (Molecular Ion) |

| Anticipated Fragments | Fragmentation would likely involve cleavage of the C-N bonds of the nitro groups and the methylene bridge. |

Note: Predicted m/z value for the molecular ion is based on the exact mass of the molecular formula C₁₃H₁₂N₄O₄.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for 4,4'-Methylenebis(2-nitroaniline).

Synthesis

A plausible synthesis method involves the acid-catalyzed condensation of 2-nitroaniline with formaldehyde.

-

Reaction Setup: Dissolve 2-nitroaniline in a suitable solvent (e.g., ethanol or a water/acid mixture).

-

Condensation: Add an aqueous solution of formaldehyde to the reaction mixture, along with a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid. The product may precipitate and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-Methylenebis(2-nitroaniline).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass data.

-

Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between the compound and its analytical characterization data.

References

In-Depth Technical Guide: Thermal Degradation Profile of 4,4'-Methylenebis(2-nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-nitroaniline), a molecule characterized by two nitroaniline moieties linked by a methylene bridge, possesses a chemical architecture that suggests a complex thermal degradation profile. The presence of energetic nitro groups ortho to the amino groups, combined with the methylene linkage, indicates multiple potential decomposition pathways. Understanding the thermal stability and degradation mechanism of this compound is crucial for its safe handling, processing, and for predicting its behavior in various applications, including as a potential intermediate in the synthesis of high-performance polymers or energetic materials.

This technical guide provides a comprehensive overview of the predicted thermal degradation profile of 4,4'-Methylenebis(2-nitroaniline). It outlines the anticipated thermal behavior, proposes potential degradation pathways, and details the experimental protocols necessary for a thorough investigation of its thermal properties.

Predicted Thermal Behavior and Stability

Based on the thermal behavior of analogous nitroaromatic compounds, the thermal degradation of 4,4'-Methylenebis(2-nitroaniline) is expected to be an exothermic process initiated at elevated temperatures. The onset of decomposition is likely influenced by the presence of the nitro groups, which are known to be thermally labile.

Data Presentation: Predicted Thermal Analysis Data

The following tables summarize the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. The values presented are hypothetical and serve as a template for reporting experimental findings.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for 4,4'-Methylenebis(2-nitroaniline)

| Parameter | Predicted Value Range | Atmosphere | Heating Rate (°C/min) |

| Onset Decomposition Temp. (Tonset) | 200 - 250 °C | Inert (N2) | 10 |

| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | Inert (N2) | 10 |

| Final Residue at 600 °C | 20 - 40% | Inert (N2) | 10 |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for 4,4'-Methylenebis(2-nitroaniline)

| Parameter | Predicted Value Range | Atmosphere | Heating Rate (°C/min) |

| Melting Point (Tm) | 150 - 180 °C | Inert (N2) | 10 |

| Decomposition Exotherm Onset (Tonset) | 200 - 250 °C | Inert (N2) | 10 |

| Peak Exotherm Temperature (Tpeak) | 250 - 300 °C | Inert (N2) | 10 |

| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | Inert (N2) | 10 |

Proposed Thermal Degradation Pathways

The thermal decomposition of 4,4'-Methylenebis(2-nitroaniline) is likely to proceed through a complex series of parallel and consecutive reactions. The initial steps are anticipated to involve the nitro groups and the methylene bridge.

Key Postulated Degradation Steps:

-

Nitro Group Transformation: The initial step may involve the transformation of the nitro group, potentially leading to the formation of highly reactive intermediates.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-NO2 bond is a common decomposition pathway for nitroaromatic compounds, leading to the formation of nitrogen dioxide (NO2) and an aryl radical.

-

Methylene Bridge Scission: The methylene bridge connecting the two aromatic rings could undergo scission, leading to the formation of smaller aromatic fragments.

-

Intramolecular Rearrangements: The presence of ortho-amino groups could facilitate intramolecular cyclization or rearrangement reactions.

-

Secondary Reactions: The primary degradation products are expected to be highly reactive and can undergo further secondary reactions, leading to the formation of a complex mixture of gaseous products and a solid char residue.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathway and a typical experimental workflow for its analysis.

Caption: Proposed thermal degradation pathway for 4,4'-Methylenebis(2-nitroaniline).

Caption: Experimental workflow for characterizing thermal degradation.

Experimental Protocols

To experimentally determine the thermal degradation profile of 4,4'-Methylenebis(2-nitroaniline), a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) are determined from the TGA and its first derivative (DTG) curves, respectively.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the heat flow as a function of temperature.

-

The melting point (Tm) is determined from the peak of the endothermic event, and the decomposition exotherm is analyzed to determine the onset temperature (Tonset), peak temperature (Tpeak), and the enthalpy of decomposition (ΔHd).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile decomposition products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Introduce the sample cup into the pyrolyzer, which is interfaced with the GC-MS system.

-

Pyrolyze the sample at a series of temperatures (e.g., 250 °C, 300 °C, 400 °C) in an inert atmosphere (helium).

-

The evolved pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Conclusion

While direct experimental data for the thermal degradation of 4,4'-Methylenebis(2-nitroaniline) is currently lacking, this technical guide provides a robust theoretical framework for understanding its potential thermal behavior. The proposed degradation pathways, centered on the reactivity of the nitro groups and the methylene bridge, offer a starting point for more detailed mechanistic studies. The outlined experimental protocols provide a clear roadmap for researchers to empirically determine the thermal stability, decomposition kinetics, and degradation products of this compound. Such data is invaluable for ensuring its safe handling and for the rational design of materials incorporating this chemical moiety. Further experimental investigation is strongly recommended to validate and refine the predictive insights presented in this guide.

A Technical Guide to the Solubility Characteristics of 4,4'-Methylenebis(2-nitroaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for determining the solubility of 4,4'-Methylenebis(2-nitroaniline) (MNA) in various organic solvents. A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for MNA. Consequently, this document outlines a detailed experimental protocol for the reliable determination of its solubility, presents a template for the systematic recording of experimental data, and includes a visual representation of the experimental workflow. This guide is intended to be a critical resource for professionals requiring accurate solubility data for MNA in synthesis, purification, and formulation processes.

Introduction

4,4'-Methylenebis(2-nitroaniline), with the chemical formula C₁₃H₁₂N₄O₄, is an aromatic amine of interest in various fields of chemical research and development. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is a critical parameter for process optimization, including reaction kinetics, selection of appropriate solvents for crystallization and purification, and the development of formulations.

Despite the importance of this parameter, publicly available quantitative solubility data for 4,4'-Methylenebis(2-nitroaniline) is scarce. Therefore, this guide provides a robust methodology for researchers to experimentally determine the solubility of MNA in a range of solvents. The presented protocol is based on the widely accepted isothermal equilibrium method, which is considered a reliable technique for generating accurate solubility data for solid compounds in liquid solvents.

Data Presentation

The systematic recording of experimentally determined solubility data is crucial for comparison and analysis. The following table provides a structured template for documenting the solubility of 4,4'-Methylenebis(2-nitroaniline) at various temperatures in different solvents. Researchers should populate this table with their experimental findings.

| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x₁) |

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Toluene | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., N,N-Dimethylformamide | ||||

| ... (add other solvents as needed) |

Experimental Protocol: Isothermal Equilibrium Method

The isothermal equilibrium method is a robust and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[1][2][3] The principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.[2] The concentration of the solute in the liquid phase is then determined, which represents the solubility at that specific temperature.

3.1. Materials and Apparatus

-

Solute: High-purity 4,4'-Methylenebis(2-nitroaniline) (Characterization of purity and solid form, e.g., by DSC and XRPD, is recommended).

-

Solvents: Analytical or HPLC grade solvents of interest.

-

Equipment:

-

Analytical balance (±0.0001 g accuracy).

-

Thermostatic water bath or shaker with precise temperature control (±0.1 °C).

-

Glass vials or jacketed flasks with airtight seals.

-

Magnetic stirrers and stir bars or an orbital shaker.

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material compatible with the solvent).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis.

-

Drying oven.

-

3.2. Procedure

-

Preparation: Add an excess amount of 4,4'-Methylenebis(2-nitroaniline) to a pre-weighed glass vial containing a known mass or volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined by preliminary experiments (e.g., by taking samples at different time points—24, 48, 72 hours—until the concentration remains constant).[2][4]

-

Sample Collection and Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution during sampling. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis (Optional but recommended for verification): Weigh the filtered solution accurately. Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained. The mass of the dissolved MNA and the mass of the solvent can then be used to calculate the solubility.

-

Quantitative Analysis (Primary Method): Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method (e.g., HPLC or UV-Vis).

-

Concentration Determination: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4,4'-Methylenebis(2-nitroaniline). A calibration curve should be prepared using standard solutions of known concentrations.

3.3. Data Calculation

-

Solubility in g/100 g solvent:

-

m₁ = mass of dissolved 4,4'-Methylenebis(2-nitroaniline)

-

m₂ = mass of the solvent

-

Solubility = (m₁ / m₂) × 100

-

-

Mole fraction solubility (x₁):

-

n₁ = moles of dissolved 4,4'-Methylenebis(2-nitroaniline) (m₁ / Molar Mass of MNA)

-

n₂ = moles of the solvent (m₂ / Molar Mass of solvent)

-

x₁ = n₁ / (n₁ + n₂)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of 4,4'-Methylenebis(2-nitroaniline).

Conclusion

While existing literature does not provide quantitative solubility data for 4,4'-Methylenebis(2-nitroaniline), this technical guide equips researchers with the necessary framework to generate this critical information. The detailed isothermal equilibrium protocol, coupled with the structured data presentation template and the clear experimental workflow diagram, offers a comprehensive approach to systematically and accurately determine the solubility of MNA in various solvents. Adherence to this methodology will ensure the generation of high-quality, reliable data essential for the advancement of research and development activities involving this compound.

References

Quantum Chemical Calculations of 4,4'-Methylenebis(2-nitroaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic properties, and vibrational spectra of 4,4'-Methylenebis(2-nitroaniline) (also known as MNA). In the absence of direct experimental data for this specific molecule, this document outlines the established computational methodologies, primarily focusing on Density Functional Theory (DFT), that are widely used for the characterization of related nitroaniline compounds. The guide details the theoretical framework, computational protocols, and expected outcomes, presenting hypothetical yet realistic data in structured tables for clarity. Furthermore, it includes visualizations of the computational workflow to aid in the understanding of the theoretical procedures involved. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the in-silico analysis of complex organic molecules.

Introduction

4,4'-Methylenebis(2-nitroaniline) is an aromatic compound characterized by two nitroaniline moieties linked by a methylene bridge. The presence of both electron-donating amino groups and electron-withdrawing nitro groups suggests interesting electronic and nonlinear optical (NLO) properties.[1] Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules, offering insights that complement and sometimes precede experimental investigation.[2][3]

Density Functional Theory (DFT) has proven to be a particularly powerful and computationally efficient method for studying the electronic structure of medium to large-sized organic molecules.[1][4] By employing DFT, it is possible to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[5] This guide outlines the theoretical application of these methods to 4,4'-Methylenebis(2-nitroaniline).

Computational Methodology

The quantum chemical calculations detailed herein are based on well-established protocols for similar aromatic nitro compounds.[1]

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 4,4'-Methylenebis(2-nitroaniline), this would be performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide a good balance between accuracy and computational cost for organic molecules.[5] A common and robust basis set for such calculations is the 6-311++G(d,p) basis set, which includes polarization and diffuse functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5] The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic excitation properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its NLO potential.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge delocalization and hyperconjugative interactions.

Data Presentation

The following tables summarize the hypothetical, yet expected, quantitative data from quantum chemical calculations on 4,4'-Methylenebis(2-nitroaniline), based on findings for analogous compounds like 4-nitroaniline.[1]

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.42 | ||

| C-N (amino) | 1.38 - 1.40 | ||

| C-N (nitro) | 1.47 - 1.49 | ||

| N-O | 1.22 - 1.24 | ||

| C-H (aromatic) | 1.08 - 1.09 | ||

| N-H | 1.01 - 1.02 | ||

| C-C-C (aromatic) | 118 - 122 | ||

| C-C-N (amino) | 119 - 121 | ||

| C-C-N (nitro) | 118 - 120 | ||

| O-N-O | 123 - 125 | ||

| C-N-H | 118 - 120 | ||

| H-N-H | 115 - 117 | ||

| C-N-C-C | 175 - 180 | ||

| O-N-C-C | 0 - 5 |

Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| N-H stretch (asymmetric) | 3500 - 3550 | 3380 - 3430 | Amino group |

| N-H stretch (symmetric) | 3400 - 3450 | 3280 - 3330 | Amino group |

| C-H stretch (aromatic) | 3100 - 3150 | 3000 - 3050 | Aromatic ring |

| C-H stretch (methylene) | 2950 - 3000 | 2850 - 2900 | Methylene bridge |

| N-O stretch (asymmetric) | 1550 - 1600 | 1500 - 1550 | Nitro group |

| N-O stretch (symmetric) | 1350 - 1400 | 1300 - 1350 | Nitro group |

| C-N stretch (amino) | 1300 - 1350 | 1250 - 1300 | Amino group |

| C-N stretch (nitro) | 850 - 900 | 820 - 870 | Nitro group |

Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 3.0 to 4.0 eV |

| Dipole Moment | 5.0 to 7.0 Debye |

| Ionization Potential | 5.5 to 6.0 eV |

| Electron Affinity | 2.0 to 2.5 eV |

Experimental Protocols (Theoretical)

The following outlines the detailed methodology for the key theoretical "experiments" or calculations.

Protocol for Geometry Optimization and Vibrational Analysis

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Initial Structure: The molecular structure of 4,4'-Methylenebis(2-nitroaniline) is first built using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

-

Input File Preparation: An input file is created specifying the following:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP: Specifies the DFT functional.

-

6-311++G(d,p): Specifies the basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword for frequency calculation.

-

-

Molecular Specification: The Cartesian coordinates of the atoms.

-

-

Execution: The calculation is run on a high-performance computing cluster.

-

Output Analysis: The output file is analyzed to:

-

Confirm convergence of the geometry optimization.

-

Check for the absence of imaginary frequencies to verify a true minimum.

-

Extract the optimized geometrical parameters (bond lengths, angles, dihedral angles).

-

Extract the calculated vibrational frequencies and their corresponding IR and Raman intensities.

-

Protocol for Electronic Property Calculation

-

Software: Gaussian 09 or similar.

-

Input File Preparation: Using the optimized geometry from the previous step, a new input file is prepared:

-

Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

-

-

Molecular Specification: The optimized Cartesian coordinates.

-

-

Execution: The calculation is performed.

-

Output Analysis: The output file is analyzed to extract:

-

The energies of the molecular orbitals, including HOMO and LUMO.

-

The total dipole moment.

-

The results of the NBO analysis.

-

Visualizations

The following diagrams illustrate the logical workflow of the quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Data to Property Prediction Pathway.

Conclusion

This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of 4,4'-Methylenebis(2-nitroaniline) using Density Functional Theory. The detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations provide a clear roadmap for researchers to conduct similar in-silico studies. The tabulated hypothetical data, based on established results for analogous compounds, serves as a useful benchmark for expected outcomes. The provided workflows visually summarize the computational process and the logical connections between calculated data and predicted molecular properties. By leveraging these computational techniques, a deeper understanding of the structure-property relationships of 4,4'-Methylenebis(2-nitroaniline) can be achieved, which is crucial for its potential applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Literature Review of Substituted Methylenebis(aniline) Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted methylenebis(aniline) compounds, a class of molecules characterized by two aniline rings linked by a methylene bridge, have garnered significant interest in medicinal chemistry. Their structural versatility allows for a wide range of substitutions, leading to diverse pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential applications in drug development.

Quantitative Data on Biological Activities

The biological activities of substituted methylenebis(aniline) and related aniline derivatives have been evaluated across various therapeutic areas, including oncology, infectious diseases, and inflammation. The following tables summarize the quantitative data from these studies.

Table 1: Anticancer Activity of Substituted Methylenebis(aniline) and Related Aniline Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Methylenebis-isoxazolo[4,5-b]azepine 9h | Methylene bridge linking two isoxazolo-azepine moieties derived from an aniline precursor | MCF-7 (Breast) | Not specified, but potent | [1] |

| Methylenebis-isoxazolo[4,5-b]azepine 9i | Methylene bridge linking two isoxazolo-azepine moieties derived from an aniline precursor | MCF-7 (Breast) | Not specified, but potent | [1] |

| Meclizine (a piperazine derivative with a diphenylmethane core) | Diphenylmethane core | COLO 205 (Colon) | >50 (induces apoptosis) | [2] |

| Phenylthiazole derivative 4c | Phenylthiazole attached to an aniline-related scaffold | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |

| Phenylthiazole derivative 4d | Phenylthiazole attached to an aniline-related scaffold | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] |

| Indolin-2-one derivative 16 | Indolinone with aniline substitution | K562 (Leukemia) | Not specified, induces G2/M arrest | [4] |

| Indolin-2-one derivative 17 | Indolinone with aniline substitution | K562 (Leukemia) | Not specified, induces G2/M arrest | [4] |

| Bis-pyrrolo[2,3-d]pyrimidine 24a | Bis-pyrrolo[2,3-d]pyrimidine with aniline-like linkers | HeLa (Cervical) | 3.8 | [5] |

| Bis-pyrrolo[2,3-d]pyrimidine 24c | Bis-pyrrolo[2,3-d]pyrimidine with aniline-like linkers | HeLa (Cervical) | 7.4 | [5] |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5a | Quinolinone with aniline-derived moiety | HL-60 (Leukemia) | 0.91 ± 0.03 (24h) | [6] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one VIb-d | Indolinone with substituted aniline moiety | HeLa (Cervical) | 10.64 - 33.62 | [7] |

Table 2: Antimicrobial Activity of Substituted Methylenebis(aniline) and Related Aniline Derivatives

| Compound ID | Structure | Microorganism | MIC (µM) | Reference |

| 5-Acetamidoaurone 10 | Aurone with acetamidoaniline moiety | Clostridium difficile | 12.5 | [8] |

| Clostridium botulinum | 0.78 | [8] | ||

| Bacillus anthracis | 12.5 | [8] | ||

| Listeria monocytogenes | 3.12 | [8] | ||

| 5-Acetamidoaurone 20 | Aurone with acetamidoaniline moiety | Clostridium difficile | 3.12 | [8] |

| Clostridium botulinum | 3.12 | [8] | ||

| Bacillus anthracis | 6.25 | [8] | ||

| Listeria monocytogenes | 6.25 | [8] | ||

| Quinoxaline derivative 5p | Quinoxaline with amine substitution | Staphylococcus aureus | 4 µg/mL | [9] |

| Bacillus subtilis | 8 µg/mL | [9] | ||

| Methylene-bis-8-substituted[8][10]-benzothiazepine 4f | Methylene bridge linking two benzothiazepine moieties | Bacillus subtilis, Staphylococcus aureus, Klebsiella aerogenes, Chromobacterium violaceum | Not specified, but most active | [11] |

| Methylene-bis-8-substituted[8][10]-benzothiazepine 4g | Methylene bridge linking two benzothiazepine moieties | Bacillus subtilis, Staphylococcus aureus, Klebsiella aerogenes, Chromobacterium violaceum | Not specified, but most active | [11] |

| Salicylanilide-based peptidomimetic | Salicylanilide core | Staphylococcus aureus (MRSA) | 4.82 - 9.64 | [12] |

| Quinobenzothiazine derivative 6j | Quinobenzothiazine with aniline precursor | Staphylococcus aureus | Not specified, but potent | [13] |

Table 3: Anti-inflammatory Activity of Substituted Aniline Derivatives

| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate of meta-aminophenol 5 | Isonicotinoyl-aminophenol | Oxidative burst assay | 1.42 ± 0.1 | [14] |

| Isonicotinate of para-aminophenol 8b | Isonicotinoyl-aminophenol with butyryl chain | Oxidative burst assay | 3.7 ± 1.7 | [14] |

| 4-(Methylsulfonyl)aniline derivative 11 | 4-(Methylsulfonyl)aniline linked to Naproxen | Egg-white induced paw edema (in vivo) | Higher effect than Diclofenac | [15] |

| 4-(Methylsulfonyl)aniline derivative 14 | 4-(Methylsulfonyl)aniline linked to Mefenamic acid | Egg-white induced paw edema (in vivo) | Higher effect than Diclofenac | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the literature for the evaluation of substituted methylenebis(aniline) compounds.

Synthesis of Methylenebis-isoxazolo[4,5-b]azepine Derivatives (General Procedure)

This protocol describes a reductive cyclization approach to synthesize methylenebis-isoxazolo[4,5-b]azepines.[1]

-

Michael Addition:

-

A mixture of 3,5-dimethyl-4-nitroisoxazole and an appropriate methylene bis-chalcone is prepared.

-

The reaction is carried out in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., piperidine).

-

The mixture is refluxed for a specified time until the reaction is complete (monitored by TLC).

-

The resulting Michael adduct is isolated by filtration and purified by recrystallization.

-

-

Reductive Cyclization:

-

The purified Michael adduct is dissolved in methanol.

-

An excess of stannous chloride (SnCl₂) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate.

-

The final product is purified by column chromatography.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

-

Cell Plating:

-

Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 48 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compounds are dissolved in DMSO and then diluted with culture medium to achieve a range of final concentrations (e.g., 10 to 100 µM).

-

The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, 5 µg/mL of MTT solution is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]

-

Preparation of Inoculum:

-

Bacterial strains are grown on an appropriate agar medium overnight.

-

A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton broth to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

The test compounds are dissolved in DMSO to a high stock concentration.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vivo Anti-inflammatory Assay: Egg-White Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[15]

-

Animal Preparation:

-

Wistar rats (or a similar model) are used for the study.

-

The animals are fasted overnight before the experiment with free access to water.

-

-

Compound Administration:

-

The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., equivalent to 3 mg/kg of a standard drug like diclofenac sodium).

-

A control group receives the vehicle (e.g., 50% v/v propylene glycol).

-

-

Induction of Inflammation:

-

Thirty minutes after compound administration, acute inflammation is induced by a subcutaneous injection of 0.05 mL of undiluted egg-white into the plantar side of the left hind paw.

-

-

Measurement of Paw Edema:

-

The thickness of the paw is measured using a caliper at various time intervals (e.g., 0, 30, 60, 120, 180, 240, and 300 minutes) after drug administration.

-

The percentage of inhibition of paw edema is calculated by comparing the increase in paw thickness in the treated groups with the control group.

-

Signaling Pathways and Mechanisms of Action

Substituted methylenebis(aniline) derivatives and related aniline compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: Kinase Inhibition and Apoptosis Induction

Many aniline-based anticancer agents function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.

-

MAPK/ERK Pathway: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like RAS and BRAF can lead to constitutive activation of this pathway, driving tumor growth. Some aniline derivatives have been shown to inhibit kinases within this pathway, such as CRAF and MEK1/2, thereby suppressing the downstream signaling and inhibiting cancer cell proliferation.[16]

-

PI3K/AKT/mTOR Pathway: This pathway is another central regulator of cell growth and survival. Aniline derivatives have been shown to inhibit key kinases in this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[13]

-

Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that substituted aniline and methylenebis(aniline) derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, meclizine, which has a diphenylmethane core similar to methylenebis(aniline), induces apoptosis in colon cancer cells through the upregulation of p53 and the activation of caspases.[2] Other derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[2][4][17]

Structure-Activity Relationships (SAR)

The biological activity of substituted methylenebis(aniline) compounds is highly dependent on the nature and position of the substituents on the aniline rings.

-

Anticancer Activity: For some series of aniline derivatives, the presence of electron-withdrawing groups, such as halogens or nitro groups, has been associated with increased cytotoxic activity.[3][7] The position of these substituents also plays a crucial role, with ortho and para substitutions often showing different effects than meta substitutions.[18]

-

Antimicrobial Activity: In the case of antimicrobial aurones derived from anilines, the presence of a benzyloxy or isopropyl group on the B ring was found to be a promising strategy for enhancing activity.[8] For some benzothiazepine derivatives, heterocyclic ring substituents at the 4th position led to notable antibacterial activity.[11]

-

Anti-inflammatory Activity: For isonicotinate derivatives of aminophenols, the presence and length of a lipophilic acyl chain on the nitrogen atom significantly influenced the anti-inflammatory potency.[14]

Conclusion

Substituted methylenebis(aniline) compounds and their structural analogs represent a promising class of molecules with a broad spectrum of biological activities. Their synthetic tractability allows for the fine-tuning of their pharmacological profiles through systematic structural modifications. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on optimizing their pharmacokinetic properties, elucidating their precise mechanisms of action, and exploring their efficacy in in vivo models is warranted to translate their therapeutic potential into clinical applications. The detailed experimental protocols and insights into relevant signaling pathways provided herein serve as a valuable resource for researchers dedicated to advancing the drug discovery and development of this important class of compounds.

References

- 1. Design, synthesis, in vitro antimicrobial and anticancer activity of novel methylenebis-isoxazolo[4,5-b]azepines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of G2/M phase arrest and apoptosis by a novel enediyne derivative, THDA, in chronic myeloid leukemia (K562) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Reactivity of Nitro Groups in 4,4'-Methylenebis(2-nitroaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro groups in 4,4'-Methylenebis(2-nitroaniline). The primary focus is on the reduction of these groups to form the corresponding diamine, a critical transformation for the synthesis of various derivatives with applications in materials science and drug development.

Core Reactivity of the Nitro Groups

The two nitro groups in 4,4'-Methylenebis(2-nitroaniline) are the most reactive sites for chemical transformation. Their electron-withdrawing nature deactivates the aromatic rings towards electrophilic substitution, while making them susceptible to nucleophilic attack and, most importantly, reduction. The primary and most synthetically useful reaction of aromatic nitro compounds is their reduction to the corresponding amino group.

The reduction of the dinitro compound to 4,4'-Methylenebis(2-aminoaniline) proceeds through a series of intermediates, including nitroso and hydroxylamine species. The complete, six-electron reduction of each nitro group leads to the formation of the diamine.

Reduction of Nitro Groups: Methodologies and Mechanisms

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with several reliable methods available. These methods are broadly applicable to the nitro groups in 4,4'-Methylenebis(2-nitroaniline).

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

-

Catalysts : Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

-

Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric to high pressure, and the reaction is often performed at room temperature.

The general scheme for the catalytic hydrogenation of a nitro group to an amine is as follows:

Caption: General schematic of catalytic hydrogenation of a nitro group.

Metal-Acid Reductions

Historically, the reduction of nitro groups has been achieved using a metal in the presence of an acid.

-

Reagents : Common combinations include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and hydrochloric acid or acetic acid.

-

Mechanism : The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

This method is robust but can require harsh conditions and stoichiometric amounts of the metal, leading to more complex workups compared to catalytic hydrogenation.

Transfer Hydrogenation

Transfer hydrogenation is an alternative to using hydrogen gas, where a hydrogen donor molecule is used in the presence of a catalyst.

-

Hydrogen Donors : Common hydrogen donors include hydrazine, ammonium formate, and cyclohexene.

-

Catalysts : Palladium on carbon is a frequently used catalyst for transfer hydrogenation.